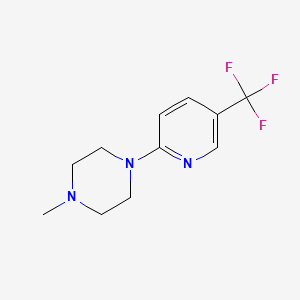

1-Methyl-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine

Description

1-Methyl-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine is a piperazine derivative featuring a methyl group at the 1-position and a 5-(trifluoromethyl)pyridin-2-yl substituent at the 4-position. This compound is of interest in medicinal chemistry due to its structural versatility, which allows for modulation of electronic, steric, and pharmacokinetic properties. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the pyridine ring contributes to π-π interactions in biological targets .

Properties

IUPAC Name |

1-methyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14F3N3/c1-16-4-6-17(7-5-16)10-3-2-9(8-15-10)11(12,13)14/h2-3,8H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOIFDXWRPSEUMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10356702 | |

| Record name | 1-Methyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10356702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192564-53-7 | |

| Record name | 1-Methyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10356702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Coupling of 5-(Trifluoromethyl)pyridin-2-amine with Piperazine

One reported method involves the direct coupling of 5-(trifluoromethyl)pyridin-2-amine with N-methylpiperazine under mild conditions to afford the target compound. This reaction can be facilitated by activating agents or catalysts to improve yield and selectivity.

- Reaction Conditions: Typically performed at moderate temperatures (around 40 °C).

- Solvents: Polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are commonly used.

- Catalysts/Activators: Thiocarbonyldiimidazole or phenoxycarbonyl chloride has been utilized to assist coupling reactions in related analogues, suggesting potential utility here.

Thiocarbonyldiimidazole-Assisted Coupling

A notable procedure uses 1,1′-thiocarbonyldiimidazole to activate the amine group of the pyridine derivative, which then reacts with piperazine derivatives to form carbothioamide intermediates. This method has been successfully applied to synthesize structurally related compounds and could be adapted for 1-Methyl-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine.

- Advantages: Mild reaction conditions, good yields.

- Example: Synthesis of N-(4-methylpyridin-2-yl)-4-(3-(trifluoromethyl)phenyl)piperazine-1-carbothioamide was achieved by this method, illustrating its applicability.

Alternative Methods Using Cyclization

Summary of Preparation Methods

Detailed Research Findings

Spectroscopic Characterization: Compounds synthesized by these methods were characterized by ^1H NMR, ^13C NMR, and HRMS, confirming the expected structures and purity. For example, the carbothioamide intermediate showed characteristic NMR signals consistent with the proposed structure.

Yield and Purity: Reported yields vary depending on the method and specific substituents but generally fall within moderate to high ranges (50-85%). Purity is confirmed by chromatographic methods and spectroscopic data.

Reaction Time: Coupling reactions typically complete within a few hours (3-7 hours), with some protocols achieving completion in under an hour under optimized conditions.

Scalability: The described methods are amenable to scale-up for pharmaceutical applications, as evidenced by patent literature focusing on related piperazine derivatives for medicinal use.

Patent Literature Insights

Recent patents disclose preparation methods for piperazine amide derivatives structurally related to this compound, emphasizing:

- Use of substituted pyridylamines and piperazine derivatives.

- Strategies to introduce various substituents on the piperazine ring, including methyl groups.

- Application of selective coupling agents and conditions to optimize yield and selectivity.

- The relevance of these compounds as selective RET kinase inhibitors, highlighting the importance of precise synthetic control.

Chemical Reactions Analysis

1-Methyl-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced piperazine derivatives.

Common reagents and conditions used in these reactions include strong acids or bases, organic solvents like dichloromethane or methanol, and catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

Structure and Composition

The compound consists of a piperazine core substituted with a trifluoromethyl group and a pyridine moiety. Its molecular formula is and it has a molecular weight of approximately 273.26 g/mol. The presence of the trifluoromethyl group enhances lipophilicity and biological activity, making it a valuable target in drug discovery.

Medicinal Chemistry

1-Methyl-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine has been investigated for its potential as a therapeutic agent. Its structural features make it suitable for targeting various receptors, particularly in the central nervous system.

Case Studies

- Antidepressant Activity : Research indicates that derivatives of this compound exhibit significant antidepressant-like effects in animal models, suggesting potential for treating mood disorders .

- Antipsychotic Properties : Studies have shown that this compound can interact with dopamine receptors, indicating a possible application in managing schizophrenia and other psychotic disorders .

Pharmacology

The pharmacological profile of this compound suggests it may act as an antagonist or modulator at several neurotransmitter receptors.

Key Findings

- Dopamine Receptor Interaction : The compound has been shown to bind selectively to D2 dopamine receptors, which are critical in the treatment of schizophrenia .

- Serotonin Receptor Modulation : It also exhibits activity at serotonin receptors, which may contribute to its antidepressant effects .

Materials Science

Beyond medicinal applications, this compound has potential uses in materials science due to its unique electronic properties.

Applications

- Conductive Polymers : Research is ongoing into the use of piperazine derivatives as components in conductive polymers, which are essential for developing advanced electronic materials.

- Nanotechnology : The incorporation of this compound into nanostructures may enhance the performance of devices such as sensors and transistors.

Mechanism of Action

The mechanism of action of 1-Methyl-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various proteins and enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Key Data Tables

Table 1: Structural and Physicochemical Comparisons

Biological Activity

1-Methyl-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine (MTFP) is a compound that has garnered attention in medicinal chemistry due to its unique structural features and biological activity. This article delves into the biological properties, mechanisms of action, and potential therapeutic applications of MTFP, supported by data tables and relevant research findings.

Chemical Structure and Properties

MTFP is characterized by a piperazine ring substituted with a trifluoromethyl group and a pyridine moiety. Its molecular formula is C11H14F3N3, with a molecular weight of approximately 231.22 g/mol. The trifluoromethyl group enhances the compound's lipophilicity, which is crucial for its biological interactions.

Receptor Interactions

MTFP has been primarily studied for its antagonistic effects on the transient receptor potential vanilloid 1 (TRPV1). This receptor is known to play a significant role in pain perception and inflammatory responses. Research indicates that MTFP may effectively reduce cough reflexes in animal models, suggesting its potential as an antitussive agent .

Antibacterial Properties

Preliminary studies have indicated that MTFP exhibits antibacterial properties, making it a candidate for further investigation in treating bacterial infections. The structural features of MTFP may contribute to these properties, although detailed mechanisms remain to be elucidated.

Case Studies and Research Findings

Several studies have explored the biological activity of MTFP, focusing on its interaction with various biological targets:

Comparative Analysis with Similar Compounds

To understand the uniqueness of MTFP, it is essential to compare it with structurally similar compounds. The following table summarizes key characteristics and biological activities:

| Compound Name | Chemical Structure | Similarity | Notable Properties |

|---|---|---|---|

| 1-Ethyl-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine | C11H14F3N3 | 1.00 | Similar receptor activity but different alkyl substitution |

| 1-(5-(Trifluoromethyl)pyridin-2-yl)piperazine dihydrochloride | C10H12F3N3·2HCl | 0.98 | Enhanced solubility due to hydrochloride salt form |

| 1-(5-(Trifluoromethyl)pyridin-2-yl)piperazine hydrochloride | C10H12F3N3·HCl | 0.98 | Similar to dihydrochloride but with one less chloride |

| 1-(3-(Trifluoromethyl)pyridin-2-yl)piperazine | C10H12F3N3 | 0.94 | Different position of trifluoromethyl group affecting biological activity |

This comparative analysis highlights MTFP's specific receptor interactions and potential therapeutic applications distinct from other derivatives.

Q & A

Q. What are the recommended synthetic routes for 1-Methyl-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine?

- Methodological Answer : The compound can be synthesized via coupling reactions using 1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)piperazine as a precursor. A typical protocol involves:

Activation : Use coupling agents like HOBt (1-hydroxybenzotriazole) and TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) in anhydrous DMF.

Reaction : Add the activated acid (e.g., thiophen-2-ylthio propanoic acid) to the piperazine derivative in the presence of NEt₃ as a base.

Purification : Employ silica gel chromatography (e.g., ethyl acetate/hexane gradients) to isolate the product .

For pyridine-piperazine hybrids, nitration and nucleophilic substitution steps are critical for introducing functional groups .

Q. How can researchers verify the structural integrity and purity of this compound?

- Methodological Answer :

- LCMS : Confirm molecular weight (e.g., m/z 372.2 [M+H]⁺ for intermediates) and monitor reaction progress .

- NMR : Analyze ¹H and ¹³C spectra to verify substituent positions. For example, a singlet at δ 3.46 ppm in ¹H NMR indicates methyl-piperazine protons .

- Elemental Analysis : Validate purity (>95%) and stoichiometry .

Q. What in vitro assays are suitable for preliminary biological evaluation?

- Methodological Answer :

- Anticancer Activity : Use MTT assays on cell lines (e.g., MDA-MB-231) to assess cytotoxicity. IC₅₀ values <50 μM suggest therapeutic potential .

- Receptor Binding : Radioligand displacement assays (e.g., 5-HT₇ receptor studies) with ⁹⁹ᵐTc-labeled analogs can quantify affinity .

Advanced Research Questions

Q. How does the trifluoromethyl group influence structure-activity relationships (SAR) in pyridine-piperazine derivatives?

- Methodological Answer :

- Electron-Withdrawing Effects : The -CF₃ group enhances metabolic stability and binding to hydrophobic pockets in targets like CCR5 or DPP-IV.

- SAR Validation : Compare analogs using 3D-QSAR models. For example, substituents at the pyridine 3rd position (e.g., -NO₂, -Cl) modulate potency .

- Docking Studies : Use software like AutoDock to predict interactions with residues (e.g., salt bridges with E167 in PLpro) .

Q. How can researchers resolve contradictions in toxicity vs. activity profiles for this compound?

- Methodological Answer :

- Toxicity Mitigation : Introduce β-cyclodextrin complexes to reduce acute toxicity while retaining bioactivity .

- Dose Optimization : Conduct in vivo PK/PD studies to identify therapeutic windows. For example, oral bioavailability in rodents can exceed 50% at 10 mg/kg doses .

- Metabolite Profiling : Use LC-HRMS to identify toxic intermediates (e.g., nitrosamines) formed under gastric conditions .

Q. What strategies improve metabolic stability for in vivo applications?

- Methodological Answer :

- Bioisosteric Replacement : Substitute labile groups (e.g., methylpiperazine) with bridged piperazines to reduce CYP450-mediated oxidation .

- Prodrug Design : Mask polar groups (e.g., -OH) as esters or carbamates to enhance absorption .

Analytical and Computational Challenges

Q. How to address low yields in nucleophilic substitution steps during synthesis?

- Methodological Answer :

- Optimize Conditions : Use microwave-assisted synthesis (100°C, 3 hours) to accelerate reactions and improve yields (>90%) .

- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura couplings, ensuring boronate ester excess (1.2 eq) .

Q. What computational tools predict off-target interactions for this compound?

- Methodological Answer :

- Pharmacophore Modeling : Use Schrödinger’s Phase to identify shared features with muscarinic receptors, which may cause adverse effects .

- Machine Learning : Train models on ChEMBL data to flag potential inhibitors of hERG or P-gp transporters .

Safety and Handling

Q. What safety protocols are critical for handling reactive intermediates?

- Methodological Answer :

- PPE : Wear nitrile gloves, goggles, and P95 respirators when handling corrosive intermediates (e.g., POCl₃) .

- Ventilation : Use fume hoods for steps generating toxic fumes (e.g., HCl during deprotection) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.